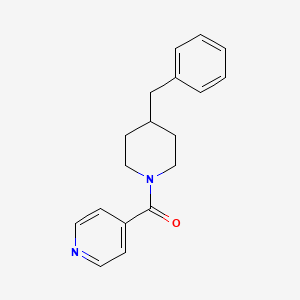

4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine

説明

4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine (CAS: 260428-26-0) is a piperidine derivative characterized by a benzyl (phenylmethyl) group at the 4-position and a 4-pyridinylcarbonyl moiety at the 1-position. Its molecular formula is C₁₈H₂₀N₂O, with a molecular weight of 280.36 g/mol. Predicted physical properties include a density of 1.139 g/cm³, a boiling point of 453.5°C, and a pKa of 4.56, suggesting moderate basicity . This compound’s structural features—a piperidine core with aromatic and heteroaromatic substituents—make it a candidate for pharmacological studies, particularly in neurological or antimicrobial applications.

特性

IUPAC Name |

(4-benzylpiperidin-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18(17-6-10-19-11-7-17)20-12-8-16(9-13-20)14-15-4-2-1-3-5-15/h1-7,10-11,16H,8-9,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURDOPZZTHQUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358467 | |

| Record name | ST50924324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260428-26-0 | |

| Record name | ST50924324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

化学反応の分析

4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

科学的研究の応用

4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of 4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .

類似化合物との比較

Comparison with Structurally Similar Piperidine Derivatives

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one

- Molecular Formula : C₂₁H₁₇ClFN₃O₂

- Molecular Weight : 413.84 g/mol

- Key Features : Incorporates a pyrazole ring with 4-chlorophenyl and 4-fluorophenyl substituents and a 4-oxo-piperidine group.

- Activity : Demonstrates antimicrobial activity attributed to the electronegative Cl and F atoms, which enhance interactions with microbial targets .

- Structural Contrast : The pyrazole ring and halogenated aryl groups increase steric bulk and polarity compared to the target compound’s simpler pyridinylcarbonyl group.

4-(2-Chlorophenoxy)-1-(phenylmethyl)-piperidine

- Molecular Formula: C₁₈H₂₀ClNO

- Molecular Weight : 301.81 g/mol

- Key Features: Features a 2-chlorophenoxy substituent instead of a pyridinylcarbonyl group.

- Physicochemical Properties : Higher density (1.173 g/cm³ ) and refractive index (1.591 ) than the target compound, likely due to the electron-withdrawing Cl atom and ether linkage .

- Applications: Potential use in agrochemicals or CNS drugs due to phenoxy groups’ prevalence in such compounds.

Terfenadine (Antihistamine)

- Molecular Formula: C₃₂H₄₁NO₂

- Key Features : Contains a tert-butylphenyl group and a diphenylmethyl-piperidinyl moiety.

- Activity : Blocks histamine H₁ receptors; withdrawn due to cardiac toxicity.

- Contrast : The bulky tert-butyl and diphenyl groups enhance lipophilicity but reduce metabolic stability compared to the target compound’s pyridinylcarbonyl group .

4-Anilino-1-Boc-piperidine

- Molecular Formula : C₁₆H₂₂N₂O₂

- Molecular Weight : 274.36 g/mol

- Key Features: Includes a Boc-protected amine and anilino group.

- Applications : Precursor for opioid synthesis; Boc group aids in solubility during synthesis .

- Contrast : The absence of aromatic carbonyl groups reduces hydrogen-bonding capacity compared to the target compound.

生物活性

4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

The synthesis of this compound typically involves a multi-step organic reaction process. The key steps include:

- Starting Materials : The synthesis begins with piperidine derivatives and phenylmethyl groups.

- Reaction Conditions : The reactions are usually conducted in organic solvents under controlled temperature and pH conditions to optimize yield and purity.

Chemical Structure

| Property | Details |

|---|---|

| CAS Number | 58609-72-6 |

| Molecular Formula | C13H16N2O |

| Molecular Weight | 220.28 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antinociceptive Effects : Studies have shown that this compound possesses analgesic properties, making it a candidate for pain management therapies.

- Antidepressant Activity : Preliminary investigations suggest potential antidepressant effects, possibly through modulation of neurotransmitter systems.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which can be beneficial in treating various diseases.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It may act as a competitive inhibitor or modulator, affecting pathways involved in pain perception and mood regulation.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

- Analgesic Effects in Animal Models : In a study involving rodent models, the compound demonstrated significant pain relief comparable to standard analgesics, suggesting its potential use in clinical settings .

- Impact on Neurotransmitter Levels : Another study reported that administration of the compound resulted in altered levels of serotonin and norepinephrine in the brain, indicating its influence on mood-related pathways .

- Enzyme Interaction Studies : Research has shown that the compound effectively inhibits certain enzymes linked to inflammation, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine | Selective opioid agonist | Different mechanism of action |

| N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine | Anti-inflammatory properties | Similar analgesic effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。